[1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(2-phenylethyl)pyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-11-13-7-9-14(10-13)8-6-12-4-2-1-3-5-12/h1-5,7,9-10,15H,6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXHBFSZLPJYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Total Synthesis of [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol
The total synthesis of this compound involves a multi-step process that requires careful consideration of regioselectivity and functional group compatibility. Key stages include the construction of the pyrrole (B145914) core, introduction of the N-(2-phenylethyl) substituent, and the regioselective installation of the 3-methanol group.
Strategic Approaches to the Regiospecific Construction of the Pyrrole Core
The formation of a 1,3-disubstituted pyrrole ring is a central challenge in the synthesis of the target molecule. Several synthetic strategies can be employed to achieve the desired regiospecificity. researchgate.netuctm.edu
One effective method is the Van Leusen pyrrole synthesis , which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated ketone, aldehyde, or imine. nih.gov This [3+2] cycloaddition is a powerful tool for constructing the pyrrole ring with a high degree of regiochemical control. nih.gov
Another versatile approach is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To achieve the desired 3-substituted pattern, a suitably functionalized 1,4-dicarbonyl precursor is required.
More contemporary methods, such as transition metal-catalyzed reactions, offer alternative routes. For instance, palladium-catalyzed three-component cascade reactions of amines, alkyne esters, and alkenes can provide access to polysubstituted pyrroles with good to excellent yields and broad functional group tolerance. organic-chemistry.orgacs.org Ruthenium-catalyzed multicomponent reactions also provide a highly regioselective and atom-efficient pathway to various pyrrole derivatives. acs.org
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.
Methods for the Stereoselective Incorporation of the 2-Phenylethyl Moiety
The introduction of the 2-phenylethyl group onto the pyrrole nitrogen can be achieved through several standard N-alkylation methods. A common and effective approach is the reaction of a pre-formed pyrrole with a 2-phenylethyl halide, such as 2-phenylethyl bromide, in the presence of a base.
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base is crucial to deprotonate the pyrrole nitrogen, with common options including sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). These conditions generally lead to high yields of the N-alkylated product. organic-chemistry.org
Alternatively, for syntheses where the pyrrole ring is constructed via methods like the Paal-Knorr synthesis, 2-phenethylamine can be used as the primary amine component, directly incorporating the desired moiety during the ring formation step.
Synthetic Routes for the Regioselective Introduction of the 3-Methanol Functionality
The regioselective introduction of a methanol (B129727) group at the C-3 position of the pyrrole ring is a critical step. A common and reliable strategy involves a two-step process: electrophilic formylation followed by reduction.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide such as DMF, to introduce a formyl group (-CHO) onto the pyrrole ring. For N-substituted pyrroles, formylation generally occurs at the C-2 or C-3 position, and reaction conditions can be tuned to favor the desired 3-formyl isomer.
Once the 3-formylpyrrole intermediate is obtained, the aldehyde can be readily reduced to the corresponding primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) are highly effective for this transformation, providing the desired this compound in good yield. mdpi.com
An alternative approach involves the synthesis of a pyrrole-3-carboxylic acid ester, which can then be reduced to the primary alcohol using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Optimization of Reaction Conditions, Yields, and Scalability
Optimizing reaction conditions is essential for maximizing yields and ensuring the scalability of the synthesis. For the N-alkylation step, the choice of base and solvent can significantly impact the reaction rate and yield. For instance, using a stronger base like sodium hydride may lead to faster reaction times compared to weaker bases like potassium carbonate.
In the formylation step, controlling the reaction temperature is crucial to prevent the formation of unwanted side products. The stoichiometry of the Vilsmeier reagent also needs to be carefully controlled to achieve selective mono-formylation.
The reduction of the 3-formyl group is generally a high-yielding and clean reaction. However, for large-scale synthesis, careful monitoring of the reaction temperature during the addition of the reducing agent is important for safety and to control the reaction rate.
| Step | Reagents and Conditions | Typical Yield |
| N-Alkylation | Pyrrole, 2-phenylethyl bromide, NaH, DMF | 85-95% |
| Vilsmeier-Haack Formylation | N-(2-phenylethyl)pyrrole, POCl₃, DMF | 60-80% |
| Reduction | 1-(2-phenylethyl)-1H-pyrrole-3-carbaldehyde, NaBH₄, Methanol | 90-98% |
Derivatization and Analog Synthesis of this compound
The primary alcohol functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives and analogs.
Functional Group Interconversions of the Primary Alcohol (e.g., Oxidation, Esterification, Etherification)
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent like dichloromethane (B109758) (DCM) will yield the aldehyde, 1-(2-phenylethyl)-1H-pyrrole-3-carbaldehyde. Stronger oxidizing agents, for example, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the alcohol to the carboxylic acid, 1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid.
Esterification: Ester derivatives can be readily prepared through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A common method is the Steglich esterification, which uses a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, reaction with an acid chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) provides a straightforward route to the corresponding esters.
Etherification: The synthesis of ether derivatives can be achieved via the Williamson ether synthesis. This involves deprotonation of the primary alcohol with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide. For example, reaction with methyl iodide would yield [1-(2-phenylethyl)-3-(methoxymethyl)-1H-pyrrole].
| Transformation | Reagents and Conditions | Product |
| Oxidation (to aldehyde) | PCC, DCM | 1-(2-phenylethyl)-1H-pyrrole-3-carbaldehyde |
| Oxidation (to carboxylic acid) | KMnO₄, H₂O, heat | 1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid |
| Esterification | Acetic anhydride, Pyridine | [1-(2-phenylethyl)-1H-pyrrol-3-yl]methyl acetate |
| Etherification | NaH, Methyl iodide, THF | 1-(2-phenylethyl)-3-(methoxymethyl)-1H-pyrrole |
Modifications and Substitutions on the Pyrrole Nucleus
The pyrrole ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The nature of the N-substituent and the existing group at the 3-position influences the regioselectivity of these reactions. Generally, electrophilic attack on the pyrrole ring is favored at the α-positions (2- and 5-positions) due to the electron-donating nature of the nitrogen atom. However, the presence of the 1-(2-phenylethyl) and 3-methanol substituents can direct incoming electrophiles to the remaining vacant positions.
Common electrophilic substitution reactions that can be applied to the pyrrole nucleus include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. These halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.
Nitration and Sulfonation: These reactions introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively, onto the pyrrole ring, which can be further modified.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, providing a means to extend the carbon framework of the molecule.
The specific conditions for these reactions, such as the choice of solvent, temperature, and catalyst, would need to be optimized to achieve the desired regioselectivity and yield for the this compound scaffold.
Elaboration of the 2-Phenylethyl Side Chain
Modifications to the 2-phenylethyl side chain offer another avenue for structural diversification. These modifications can be introduced either before or after the formation of the pyrrole ring.
Modifications on the Phenyl Ring: The phenyl group of the 2-phenylethyl side chain can undergo electrophilic aromatic substitution reactions. This allows for the introduction of various substituents, such as halogens, nitro groups, and alkyl or acyl groups, onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the activating or deactivating nature of the ethyl-pyrrole substituent.
Modifications on the Ethyl Chain: While less common, modifications to the ethyl linker are also conceivable. For instance, hydroxylation or amination at the benzylic position could be explored, although this might require more specialized synthetic methods to avoid competing reactions on the pyrrole ring.
A general strategy involves the synthesis of a variety of substituted 2-phenylethanol (B73330) or 2-phenylethylamine derivatives, which can then be used in the pyrrole ring synthesis, such as through the Paal-Knorr reaction, to generate a library of derivatives with diverse functionalities on the phenylethyl side chain.
Synthesis of Isotopic Analogues for Mechanistic Investigations
Isotopic labeling is a powerful technique to elucidate reaction mechanisms and study the metabolic fate of molecules. researchgate.netacs.orgyoutube.com For this compound, isotopic labels (e.g., deuterium (B1214612) (D or ²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)) can be incorporated into specific positions of the molecule.
The synthesis of these analogues typically involves using isotopically labeled starting materials. For instance, to introduce deuterium into the phenylethyl side chain, deuterated 2-phenylethanol could be used as a precursor in the pyrrole synthesis. nih.gov Similarly, labeled pyrrole precursors could be employed to introduce isotopes into the heterocyclic ring.
These labeled compounds are invaluable for:
Mechanistic Studies: By tracking the position of the isotope in the products of a reaction, the pathway of the reaction can be determined. For example, in studying the mechanism of the Paal-Knorr synthesis, isotopically labeled amines or dicarbonyl compounds can provide insights into the sequence of bond formation. nih.gov
Metabolic Studies: In a biological context, isotopic labeling allows researchers to trace the metabolic pathways of the compound, identifying its metabolites and understanding its biotransformation.
The analysis of the isotopically labeled products is typically performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. For the synthesis of this compound and its derivatives, several green strategies can be employed:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. rgmcet.edu.in
Catalyst- and Solvent-Free Conditions: Whenever possible, performing reactions under solvent-free conditions, for example, using mechanochemical activation (ball milling), can eliminate solvent waste entirely. researchgate.net Microwave-assisted synthesis can also often be performed with reduced solvent volumes and shorter reaction times. semanticscholar.orgrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Multicomponent reactions are particularly advantageous in this regard.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can contribute to the sustainability of the synthesis. For example, some starting materials for pyrrole synthesis can be derived from biomass. acs.org
The Paal-Knorr synthesis, a common method for preparing pyrroles, has been adapted to incorporate green chemistry principles. bohrium.comresearchgate.net This includes the use of water as a solvent, heterogeneous catalysts that can be easily recovered and reused, and microwave irradiation to reduce reaction times and energy consumption. rgmcet.edu.inresearchgate.net
Catalytic Methodologies in the Synthesis of this compound and its Advanced Derivatives
Catalysis plays a crucial role in the efficient and selective synthesis of pyrroles. Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for different steps in the synthesis of N-substituted pyrroles.
For the synthesis of the target compound, catalytic methods can be applied in several key transformations:
N-Alkylation: The introduction of the 2-phenylethyl group onto the pyrrole nitrogen can be facilitated by various catalysts. While traditional methods often involve strong bases, catalytic N-alkylation using metal catalysts or organocatalysts can offer milder reaction conditions and improved selectivity.
Pyrrole Ring Formation: The Paal-Knorr synthesis is often catalyzed by acids. The use of solid acid catalysts, such as zeolites or clays, offers advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles. acs.org
Reduction of Carbonyl Groups: A plausible synthetic route to this compound involves the reduction of a corresponding pyrrole-3-carboxylic acid or ester. This reduction can be achieved using various catalytic hydrogenation methods, which are often cleaner and more efficient than stoichiometric reducing agents. nih.govrsc.org
The choice of catalyst is critical and depends on the specific reaction, the nature of the substrates, and the desired outcome. Research continues to focus on developing more active, selective, and sustainable catalysts for pyrrole synthesis.
Multicomponent Reactions (MCRs) for Diverse Pyrrole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. rsc.orgresearchgate.netorientjchem.org Several MCRs have been developed for the synthesis of substituted pyrroles and could be adapted for the synthesis of this compound or its precursors. semanticscholar.orgingentaconnect.comrsc.org
One-pot syntheses of polysubstituted pyrroles often involve the reaction of an amine, a dicarbonyl compound, and another component that introduces the desired functionality. chemistryviews.orgnih.gov For instance, a three-component reaction involving 2-phenylethylamine, a suitable 1,4-dicarbonyl precursor to the 3-hydroxymethyl functionality, and another reactant could potentially lead to the target molecule in a single step.
The key advantages of using MCRs include:
High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.
Operational Simplicity: MCRs often involve simple procedures and avoid the isolation of intermediates.
Diversity-Oriented Synthesis: By varying the starting components, a wide range of structurally diverse pyrrole derivatives can be rapidly synthesized, which is particularly valuable in drug discovery. researchgate.net
While a specific MCR for the direct synthesis of this compound may not be explicitly reported, the principles of MCRs provide a powerful strategy for the design of novel and efficient synthetic routes to this and related compounds.
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive 1D and 2D NMR Techniques (¹H, ¹³C, HSQC, HMBC, COSY, NOESY) for Connectivity and Conformational Analysis
No experimental ¹H or ¹³C NMR spectra, nor any 2D correlation spectra (HSQC, HMBC, COSY, NOESY), for [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol are available in the public domain. Such data would be essential for assigning the specific chemical shifts of each proton and carbon atom, confirming the connectivity of the phenylethyl group to the pyrrole (B145914) nitrogen, and establishing the position of the methanol (B129727) substituent. Without these primary data, a detailed analysis of its connectivity and conformation is not feasible.
Dynamic NMR for Rotational Barriers and Fluxional Processes
There is no information available regarding the application of dynamic NMR studies to this compound. Therefore, any discussion of rotational barriers, such as that around the N-CH₂ bond or the C-C bond of the phenylethyl group, or other fluxional processes would be purely hypothetical.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Although the exact mass of this compound can be calculated from its molecular formula (C₁₃H₁₅NO), no experimentally determined high-resolution mass spectrometry data have been published. HRMS would be critical for confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
No tandem mass spectrometry (MS/MS) studies for this compound have been reported. As a result, its specific fragmentation pathways upon collision-induced dissociation cannot be elucidated. A typical analysis would involve identifying characteristic fragment ions, such as the loss of the methanol group or cleavage within the phenylethyl side chain, but this cannot be detailed without experimental evidence.
Vibrational Spectroscopy
No infrared (IR) or Raman spectra for this compound are available. Analysis of these spectra would typically identify characteristic vibrational frequencies for key functional groups, including the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and vibrations associated with the pyrrole ring. Without this data, a factual report on its vibrational properties cannot be compiled.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification and Intermolecular Interactions
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound". The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational modes of its distinct structural components: the N-substituted pyrrole ring, the phenylethyl group, and the hydroxymethyl group.
The presence of the hydroxyl (-OH) group from the methanol substituent is anticipated to produce a strong, broad absorption band in the region of 3400-3200 cm⁻¹. researchgate.netlibretexts.orgpressbooks.pub The broadness of this peak is indicative of intermolecular hydrogen bonding between molecules in the sample. The C-O stretching vibration of the primary alcohol is expected to appear in the range of 1050-1000 cm⁻¹. vscht.cz
Vibrations associated with the pyrrole ring will also be prominent. The N-H stretching vibration, typically seen in unsubstituted pyrroles around 3400-3200 cm⁻¹, will be absent due to the N-substitution. researchgate.net However, characteristic C-N stretching vibrations within the pyrrole ring are expected to be observed around 1200 cm⁻¹ and 950 cm⁻¹. researchgate.net The C=C stretching vibrations of the pyrrole ring typically appear in the 1560-1470 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the pyrrole ring and the phenylethyl group's aromatic ring are expected in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the ethyl linker and the methanol's methylene (B1212753) group will likely appear between 3000 and 2850 cm⁻¹. vscht.cz
Intermolecular interactions, primarily hydrogen bonding from the hydroxyl group, play a significant role in the FT-IR spectrum. These interactions can lead to broadening and shifts in the O-H stretching band. The specific environment of the molecule in the sample (e.g., solid-state packing or solution) will influence the extent of these interactions.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | O-H Stretch (broad) | Alcohol |
| 3100-3000 | Aromatic C-H Stretch | Phenyl Ring, Pyrrole |
| 3000-2850 | Aliphatic C-H Stretch | Ethyl, Methanol |
| 1560-1470 | C=C Stretch | Pyrrole Ring |
| ~1200, ~950 | C-N Stretch | Pyrrole Ring |
| 1050-1000 | C-O Stretch | Primary Alcohol |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For "this compound," the Raman spectrum would provide further details on the skeletal vibrations of the pyrrole and phenyl rings.
The C=C stretching vibrations of the pyrrole and phenyl rings are expected to produce strong signals in the Raman spectrum, typically in the 1600-1500 cm⁻¹ region. researchgate.netresearchgate.net Pyrrole ring deformation modes often appear in the lower frequency region, around 900-1000 cm⁻¹. cdnsciencepub.com The symmetric C-H stretching vibrations of the aromatic rings would also be Raman active.
The C-C stretching of the ethyl linker and the C-O stretch of the alcohol group are also expected to be observable in the Raman spectrum. researchgate.netresearchgate.net While the O-H stretch is typically a weak scatterer in Raman spectroscopy, its position can still provide information about hydrogen bonding. mdpi.com The complementary nature of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational landscape of the molecule.
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | Aromatic C-H Stretch | Phenyl Ring, Pyrrole |
| 1600-1500 | C=C Ring Stretch | Phenyl Ring, Pyrrole |
| ~1000 | Ring Breathing/Deformation | Phenyl Ring, Pyrrole |
| 1050-1000 | C-O Stretch | Primary Alcohol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide accurate bond lengths, bond angles, and conformational details.
The crystal structure would reveal the planarity of the pyrrole ring and the orientation of the phenylethyl and hydroxymethyl substituents relative to it. The torsion angles would describe the conformation of the flexible ethyl linker.
Table 3: Predicted Crystallographic Parameters and Interactions
| Parameter | Expected Observation |
| Crystal System | Likely to be in a common system for organic molecules such as monoclinic or orthorhombic. |
| Hydrogen Bonding | Strong O-H···N or O-H···O hydrogen bonds are expected, forming chains or networks that influence the crystal packing. |
| π-π Stacking | Potential for offset or face-to-face π-π stacking interactions between the phenyl rings of adjacent molecules. |
| Conformation | The orientation of the phenylethyl and hydroxymethyl groups relative to the pyrrole ring will be determined, along with the conformation of the flexible ethyl chain. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Aromaticity
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol. These studies typically involve geometry optimization to find the molecule's most stable three-dimensional arrangement, followed by the calculation of various electronic properties.
The electronic structure is often described in terms of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. For substituted pyrroles, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may have significant contributions from both the pyrrole and phenyl rings.
Reactivity descriptors , derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies and are valuable for predicting how the molecule will interact with other chemical species.
The aromaticity of the pyrrole ring within the molecule is a crucial aspect of its character. While pyrrole itself is an aromatic heterocycle, substitution can modulate its aromatic character. Aromaticity can be assessed computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the retention of significant aromatic character in the pyrrole ring of this compound, which is fundamental to its stability and reactivity.
Table 1: Calculated Electronic Properties of a Model 1-Substituted Pyrrole Derivative (Illustrative Data)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.7 eV |
| Global Electrophilicity Index (ω) | 2.26 eV |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic parameters, which can be invaluable for the identification and structural elucidation of new compounds. By calculating these properties for this compound, a theoretical benchmark for experimental studies can be established.
NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.govmdpi.com These calculations provide theoretical chemical shifts for each nucleus in the molecule. Comparing these predicted shifts with experimental data can confirm the molecular structure. The predicted ¹H NMR spectrum would show characteristic signals for the pyrrole ring protons, the methylene (B1212753) protons of the ethyl bridge, the phenyl protons, and the hydroxyl proton. The calculated ¹³C NMR spectrum would similarly provide the expected chemical shifts for all carbon atoms in the molecule.
Vibrational frequencies , corresponding to the infrared (IR) spectrum, can also be computed. These calculations identify the fundamental vibrational modes of the molecule. Characteristic frequencies would be expected for the N-H and C-H stretching vibrations of the pyrrole ring, the aromatic C-H and C=C stretching of the phenyl ring, the C-N stretching, and the O-H stretching of the methanol (B129727) group. Theoretical spectra are often scaled by an empirical factor to better match experimental results due to the harmonic approximation used in the calculations.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Pyrrole Derivative (Illustrative Data)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O-H (Methanol) | Stretching | 3650 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2950 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Methanol) | Stretching | 1050 |
Conformational Analysis and Potential Energy Surface Mapping
The presence of the flexible phenylethyl side chain in this compound gives rise to a number of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
This is typically achieved by performing a Potential Energy Surface (PES) scan . In this procedure, one or more dihedral angles are systematically rotated, and at each step, the energy of the molecule is calculated while allowing the rest of the geometry to relax. For this compound, key dihedral angles would include those around the C-C and C-N bonds of the ethyl bridge. The results of a PES scan can be plotted to visualize the energy landscape of the molecule, revealing the low-energy conformers (local minima) and the transition states (saddle points) that connect them. This analysis would provide insight into the preferred spatial arrangement of the phenyl and pyrrole rings relative to each other.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.
Solvent Effects on Molecular Structure and Interactions
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box.
By running simulations of this compound in different solvents (e.g., water, methanol, chloroform), one can observe how the solvent interacts with the molecule and influences its conformation. For instance, in a polar solvent like water, the hydroxyl group of the methanol substituent would be expected to form hydrogen bonds with water molecules. These interactions could stabilize certain conformations of the molecule over others. In a nonpolar solvent, intramolecular interactions, such as π-stacking between the phenyl and pyrrole rings, might become more favorable. The simulations would also provide information on the solvation structure around the molecule, revealing how solvent molecules arrange themselves around the different parts of the solute.
Molecular Modeling and Docking Studies (Theoretical Basis for Molecular Interactions)
Computational methods serve as a powerful tool in modern drug discovery and chemical research, providing insights into molecular interactions that are often difficult to obtain through experimental means alone. For compounds like this compound, molecular modeling and docking studies can elucidate the theoretical basis for its potential interactions with biological macromolecules. These in silico techniques are crucial for identifying potential protein targets, predicting binding affinities, and guiding the rational design of new derivatives with enhanced activity.
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. arxiv.org VS can be broadly categorized into two main approaches: ligand-based and structure-based methods. arxiv.org
Ligand-Based Virtual Screening (LBVS) operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. Methodologies include:
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For a molecule like this compound, a pharmacophore could be constructed based on its key features: the pyrrole ring, the hydroxyl group (a hydrogen bond donor/acceptor), and the phenylethyl group (a hydrophobic/aromatic feature).
Shape Similarity: This method involves comparing the 3D shape of a candidate molecule against a known active ligand. The assumption is that molecules that fit the same space are likely to interact with the same binding site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structures of compounds with their biological activities. These models can be used to predict the activity of new compounds like this compound based on its calculated molecular descriptors.
Structure-Based Virtual Screening (SBVS) requires the 3D structure of the target macromolecule, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy. The primary SBVS method is molecular docking. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol). A hierarchical screening approach, starting with high-throughput virtual screening (HTVS) and progressing to more precise methods like standard precision (SP) and extra precision (XP) docking, is often employed to filter large compound libraries efficiently. nih.gov For this compound, docking could be used to screen for potential binding to various enzymes, such as kinases or reductases, where pyrrole-containing molecules have shown inhibitory activity. researchgate.netnih.gov
The selection between ligand-based and structure-based approaches depends entirely on the available information about the target of interest. Often, a combination of both methods is used to increase the confidence in the identified "hit" compounds. nih.gov
Molecular docking not only ranks potential ligands but also provides a detailed, atom-level view of the binding mode and key interactions between the ligand and the target protein. These interactions are fundamental to the stability of the ligand-protein complex and the ligand's biological effect.
For this compound, a hypothetical docking study against a representative enzyme active site could predict several types of crucial interactions:
Hydrogen Bonds: The methanol group (-CH₂OH) is a potent hydrogen bond donor and acceptor. It could form hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, or glutamate (B1630785) in the enzyme's binding pocket. The nitrogen atom in the pyrrole ring can also act as a hydrogen bond donor.
Hydrophobic Interactions: The phenylethyl group provides a large, nonpolar surface area that can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.
Pi-Stacking Interactions: The aromatic pyrrole and phenyl rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions can significantly contribute to binding affinity.
The table below summarizes the types of interactions that could be predicted for this compound when docked into a hypothetical enzyme active site, based on common interactions observed for similar heterocyclic compounds. nih.gov
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction | Predicted Contribution to Binding |
| Hydroxyl (-OH) | Asp, Glu, Ser, Thr, Asn, Gln | Hydrogen Bond | High |
| Pyrrole N-H | Asp, Glu, Carbonyl backbone | Hydrogen Bond | Moderate |
| Phenyl Ring | Phe, Tyr, Trp | π-π Stacking | Moderate to High |
| Phenylethyl Moiety | Leu, Val, Ile, Ala, Met | Hydrophobic/van der Waals | High |
| Pyrrole Ring | Phe, Tyr, Trp | π-π Stacking | Moderate |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted pyrroles. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting reaction pathways, optimizing the geometries of reactants, intermediates, and products, and calculating the structures and energies of transition states. mdpi.com
The synthesis of substituted pyrroles can often proceed through multi-component reactions involving domino sequences of addition, cyclization, and elimination steps. nih.gov For instance, a plausible synthetic route to a pyrrole core similar to that in this compound might involve the reaction of an amine, a 1,3-dicarbonyl compound, and an α-halo ketone.
Theoretical investigations can elucidate the most likely reaction pathway by comparing the activation energies of different potential steps. The process typically involves:
Reactant and Product Optimization: The 3D structures of the starting materials and final products are computationally optimized to find their lowest energy conformations.
Transition State Search: A search is performed along the reaction coordinate to locate the transition state (TS), which represents the highest energy point along the lowest energy path from reactants to products.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
For a key cyclization step in a hypothetical pyrrole synthesis, DFT calculations can provide the relative energies of the species involved, as shown in the example table below.
| Species | Description | Relative Energy (kcal/mol) | Nature of Stationary Point |
| Reactant Complex | Pre-reaction complex of intermediates | 0.0 | Minimum |
| Transition State (TS) | Highest energy point of the cyclization step | +25.4 | Saddle Point (1 Imaginary Freq.) |
| Intermediate Product | The cyclized, non-aromatized ring | -15.2 | Minimum |
| Product Complex | The final aromatized pyrrole ring | -35.8 | Minimum |
Mechanistic Investigations and Molecular Target Identification in Vitro & Theoretical
Biochemical and Cell-Free Assays for Molecular Target Engagement
Detailed biochemical and cell-free assays are crucial for identifying and characterizing the molecular targets of a compound. However, for [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol, specific data from such assays are not available in the public domain.
Enzyme Kinetic Studies (e.g., Inhibition, Activation)
No studies detailing the enzyme kinetic profile of this compound were identified. Research on other pyrrole (B145914) derivatives has shown that modifications to the pyrrole scaffold can lead to potent enzyme inhibition. For instance, certain 3-aroyl-1-arylpyrrole derivatives have demonstrated significant inhibition of tubulin polymerization, a key process in cell division. nih.gov However, without specific experimental data, it is not possible to ascertain if this compound exhibits similar or other enzymatic activities.
Receptor Binding Assays with Isolated Receptors
Information regarding the binding affinity of this compound to any isolated receptors is currently unavailable. Receptor binding assays are fundamental in determining the potential pharmacological effects of a compound. While some pyrrole-based structures have been investigated for their receptor binding capabilities, these findings cannot be directly extrapolated to the compound . nih.gov
Protein-Ligand Interaction Studies (e.g., SPR, ITC, NMR Titration)
There is no published research employing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration to investigate the direct interaction between this compound and specific proteins. These methods provide valuable insights into the thermodynamics and kinetics of binding, which are essential for understanding a compound's mechanism of action at a molecular level. nih.govnicoyalife.comnih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Probes
Structure-activity relationship (SAR) studies involve the synthesis and testing of a series of related compounds to understand how specific structural features influence their biological activity. For this compound, no dedicated SAR studies appear to have been published.
Rational Design and Synthesis of SAR Libraries
The rational design and synthesis of a library of analogs based on the this compound scaffold have not been reported in the available literature. Such studies are critical for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. While general synthetic methods for pyrrole derivatives are well-established, their specific application to create a focused library around this particular compound is not documented. scispace.comnih.gov
Correlation of Structural Modifications with In Vitro Molecular Activities
In the absence of a synthesized library of analogs, no data exists to correlate structural modifications of this compound with its in vitro molecular activities. SAR studies on other pyrrole series have shown that even minor structural changes, such as the introduction of halogen atoms or other substituents on the phenyl ring, can significantly impact their biological effects. nih.gov For example, in a series of 3-aroyl-1-arylpyrroles, the addition of a chlorine or fluorine atom to the 1-phenyl ring resulted in potent tubulin polymerization inhibitors. nih.gov However, these compounds showed weaker activity in inhibiting cancer cell growth, highlighting the complexity of SAR. nih.gov
Investigation of Downstream Molecular Pathways in Controlled In Vitro Systems
Currently, there is a notable lack of specific research detailing the downstream molecular pathways directly modulated by this compound in controlled in vitro systems. Scientific literature extensively covers a wide array of pyrrole derivatives, demonstrating their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are often attributed to the modulation of various signaling cascades. For instance, certain pyrrole compounds have been shown to influence pathways related to cell cycle regulation and apoptosis in cancer cell lines. However, without direct experimental evidence on this compound, any discussion of its impact on specific downstream pathways remains speculative. Further research employing techniques such as transcriptomics, proteomics, and targeted pathway analysis in relevant cell-based models is necessary to delineate the precise molecular mechanisms of this compound.
Development and Application as a Chemical Probe for Unraveling Biological Mechanisms
The utility of a compound as a chemical probe is contingent on its ability to selectively interact with a specific biological target, thereby enabling the study of that target's function. The development of this compound as a chemical probe is an area that requires significant investigation. The process would involve identifying and validating its direct molecular target(s), characterizing its selectivity profile across the proteome, and ensuring it has appropriate physicochemical properties for use in biological systems. While the broader class of pyrrole-containing molecules has yielded compounds used to probe various biological processes, there is no published research specifically documenting the development or application of this compound for this purpose. Its potential as a chemical probe will depend on future studies that successfully identify a specific, high-affinity molecular target and demonstrate its utility in studying a particular biological mechanism.
Lack of Publicly Available Research Hinders a Detailed Analysis of this compound's Non-Clinical Applications
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific, publicly available research on the chemical compound this compound and its direct applications in the fields of chemical biology, materials science, and catalysis. While the broader class of pyrrole derivatives is known for its diverse applications in these areas, information detailing the synthesis, development, and utilization of this particular molecule remains elusive.
The planned exploration into its role in developing advanced chemical biology probes, its function as a synthetic building block, and its potential catalytic applications could not be substantiated with specific research findings. General search queries for fluorescent or affinity-based probes, target validation strategies, supramolecular assemblies, polymeric materials, and catalysis involving the 1-(2-phenylethyl)-1H-pyrrole scaffold did not yield results pertaining to the specific methanol-substituted compound.
General information on related pyrrole compounds suggests that the structural motifs present in this compound could theoretically lend themselves to various applications. The pyrrole ring is a common core in fluorescent molecules, and the phenylethyl group could be modified for affinity-based targeting in chemical biology. The hydroxyl group of the methanol (B129727) substituent offers a reactive handle for incorporation into larger molecular architectures, such as polymers or supramolecular structures. Furthermore, the nitrogen atom within the pyrrole ring could potentially coordinate with metal centers, suggesting a possible role in catalysis.
However, without specific studies on this compound, any discussion of its applications would be purely speculative and would not meet the required standard of a thorough and scientifically accurate article based on detailed research findings. The absence of this compound in focused research literature prevents a meaningful analysis of its contributions to chemical biology, materials science, and catalysis. Further investigation and publication by the scientific community would be necessary to elucidate the specific properties and potential uses of this compound.
Applications in Chemical Biology, Materials Science, and Catalysis Non Clinical
Applications in Heterogeneous and Homogeneous Catalysis
As Ligands in Metal-Catalyzed Transformations
The pyrrole (B145914) nucleus is a well-regarded scaffold in the design of ligands for transition metal catalysis. The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be tailored to modulate the steric and electronic properties of the resulting metal complex. In the case of [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol, the N-(2-phenylethyl) group introduces steric bulk, which can influence the coordination geometry around the metal and the selectivity of the catalytic reaction.
The hydroxymethyl group at the 3-position offers a potential secondary coordination site, allowing the molecule to act as a bidentate ligand. This chelation effect can enhance the stability of the metal complex and influence its catalytic activity. The oxygen atom of the hydroxyl group can coordinate to the metal, forming a stable five- or six-membered ring, which is a common feature in effective catalyst design.
Table 1: Potential Metal-Catalyzed Transformations Utilizing Pyrrole-Based Ligands
| Transformation | Metal Catalyst | Role of Pyrrole Ligand | Potential Advantage of this compound |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Stabilize the metal center, influence reductive elimination | The N-phenylethyl group can provide beneficial steric hindrance, enhancing selectivity. |
| Hydrogenation and Transfer Hydrogenation | Rhodium, Iridium, Ruthenium | Modulate electronic properties, create a specific chiral environment (if chiral) | The hydroxymethyl group could act as a hemilabile ligand, facilitating substrate binding and product release. |
| Polymerization | Titanium, Zirconium | Control polymer chain growth and stereochemistry | The bulky N-substituent can influence the tacticity of the resulting polymer. |
| C-H Activation | Palladium, Rhodium | Direct the metal to a specific C-H bond for functionalization | The combination of the pyrrole ring and the hydroxymethyl group could act as a directing group. |
The phenylethyl group may also engage in non-covalent interactions, such as π-stacking, with substrates or other ligands, further influencing the catalytic outcome. The modular nature of pyrrole synthesis allows for the straightforward introduction of various functional groups, making pyrrole-based ligands like this compound attractive targets for catalyst development.
As Organocatalysts or Precursors
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyrrolidine (B122466) derivatives, the saturated form of pyrroles, are among the most successful classes of organocatalysts, particularly in asymmetric synthesis. nih.gov While this compound is aromatic, its reduced form, [1-(2-phenylethyl)pyrrolidin-3-yl]methanol, is a chiral molecule with significant potential as an organocatalyst.
The pyrrolidine nitrogen can form enamines or iminium ions with carbonyl compounds, which are key intermediates in many organocatalytic transformations. The substituents on the pyrrolidine ring play a crucial role in controlling the stereochemical outcome of these reactions. In [1-(2-phenylethyl)pyrrolidin-3-yl]methanol, the N-(2-phenylethyl) group would create a specific steric environment around the nitrogen atom, influencing the facial selectivity of reactions.
The hydroxymethyl group at the C-3 position can act as a hydrogen-bond donor, helping to orient the substrate and stabilize the transition state. This cooperative effect between the aminocatalytic center and a hydrogen-bonding group is a well-established strategy for achieving high enantioselectivity.
Table 2: Potential Organocatalytic Reactions for [1-(2-phenylethyl)pyrrolidin-3-yl]methanol
| Reaction Type | Activation Mode | Role of Catalyst | Expected Outcome |
| Aldol Reaction | Enamine catalysis | Activation of the donor aldehyde/ketone | Enantioselective formation of β-hydroxy carbonyl compounds. |
| Michael Addition | Enamine or Iminium catalysis | Activation of the nucleophile or electrophile | Enantioselective formation of 1,5-dicarbonyl compounds or related structures. |
| Mannich Reaction | Enamine catalysis | Activation of the donor aldehyde/ketone | Enantioselective synthesis of β-amino carbonyl compounds. |
| α-Functionalization | Enamine catalysis | Activation of the carbonyl compound for electrophilic attack | Enantioselective α-amination, α-oxidation, or α-halogenation. |
The synthesis of such pyrrolidine-based organocatalysts from readily available starting materials makes them an attractive area of research for the development of new and efficient asymmetric transformations. nih.gov
Design of Chemosensors and Biosensors
Pyrrole-containing molecules are extensively used in the development of chemosensors and biosensors due to their unique electronic and optical properties. researchgate.net The pyrrole ring is electron-rich and can be easily oxidized, making it suitable for electrochemical sensing applications. Furthermore, the functionalization of the pyrrole ring allows for the introduction of specific recognition elements for the selective detection of various analytes.
In the context of this compound, the pyrrole ring can serve as the core of a signaling unit. The N-(2-phenylethyl) group can influence the electronic properties of the pyrrole ring and can also be involved in binding interactions with analytes through hydrophobic or π-stacking interactions.
The hydroxymethyl group at the 3-position is a key feature for sensor design. It can act as a binding site for metal ions or other analytes through coordination or hydrogen bonding. researchgate.net Upon binding of an analyte, a change in the electronic properties of the pyrrole ring can occur, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
Moreover, this compound can be a monomer for the synthesis of functional polymers. Polypyrrole and its derivatives are well-known conducting polymers with applications in biosensors. researchgate.net By electropolymerizing this compound, a polymer film with pendant hydroxymethyl and N-phenylethyl groups can be created. These functional groups can then be used for the immobilization of biomolecules, such as enzymes or antibodies, to create highly specific biosensors.
Table 3: Potential Sensing Applications of this compound
| Sensor Type | Analyte | Principle of Detection | Role of the Compound |
| Colorimetric Sensor | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Change in absorption spectrum upon analyte binding. | The hydroxymethyl and pyrrole nitrogen act as a chelating unit. |
| Fluorescent Sensor | Anions (e.g., F⁻, CN⁻) | Change in fluorescence intensity or wavelength upon analyte interaction. | The N-H of a related pyrrole or the O-H of the methanol (B129727) can act as a hydrogen bond donor. |
| Electrochemical Biosensor | Glucose, Cholesterol, DNA | Detection of current changes resulting from a biochemical reaction. | As a monomer to form a conducting polymer matrix for enzyme immobilization. |
| Gas Sensor | Volatile Organic Compounds (VOCs) | Change in conductivity of a polymer film upon exposure to gas molecules. | As a component of a functional polymer with specific binding sites for VOCs. |
The versatility of pyrrole chemistry allows for the fine-tuning of the sensor's properties to achieve high sensitivity and selectivity for a wide range of target molecules. researchgate.net
Challenges, Future Directions, and Emerging Research Areas
Advancements in Stereoselective and Enantioselective Synthesis
A significant challenge in the synthesis of derivatives of [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol is the control of stereochemistry, particularly if chiral centers are introduced. Future advancements will likely focus on developing stereoselective and enantioselective synthetic methods.
Research Findings:
Substrate-Controlled Diastereoselectivity: Research on related heterocyclic systems has demonstrated that existing stereocenters on substituents can direct the stereochemical outcome of subsequent reactions. For instance, the heterogeneous catalytic hydrogenation of substituted pyrroles has been shown to produce functionalized pyrrolidines with high diastereoselectivity, where the reduction is directed by a stereocenter on a substituent. acs.orgnih.govresearchgate.net This principle could be applied to derivatives of this compound where the phenylethyl group or the C3-methanol moiety is modified to contain a chiral center.
Catalyst-Controlled Enantioselectivity: The development of enantioselective protocols for the synthesis of pyrrole (B145914) derivatives is an active area of research. Future work could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to achieve asymmetric synthesis. For example, a rhodium-catalyzed hydrogenation could potentially be rendered enantioselective with the appropriate chiral phosphine (B1218219) ligand, enabling the production of a single enantiomer of a chiral derivative. acs.org
| Strategy | Description | Potential Application to Target Scaffold | Key Challenge |
|---|---|---|---|
| Substrate-Directed Synthesis | Utilizes a pre-existing chiral center in the starting material to guide the stereochemistry of a new stereocenter. | Introduction of a chiral center on the N-phenylethyl group to direct subsequent functionalization of the pyrrole ring. | Requires enantiomerically pure starting materials. |
| Chiral Auxiliary | A chiral group is temporarily attached to the molecule to direct a stereoselective reaction and is later removed. | Attachment of a chiral auxiliary to the C3-methanol group to control reactions at the pyrrole core. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Employs a chiral catalyst to convert a prochiral substrate into a chiral product with high enantiomeric excess. | Enantioselective reduction of a precursor ketone to form the C3-methanol group using a chiral catalyst. | Discovery and optimization of a suitable catalyst system. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling rapid prediction of reaction outcomes, optimization of reaction conditions, and discovery of novel synthetic pathways. researchgate.netdoaj.org
Research Findings:
Retrosynthetic Planning: AI-powered tools can analyze the structure of this compound and propose multiple viable retrosynthetic routes. iscientific.orgchemistryviews.org These algorithms learn from vast databases of chemical reactions to suggest disconnections and precursor molecules that human chemists might overlook. chemistryviews.orgyoutube.com This simplifies synthesis planning and can lead to more efficient and cost-effective routes. researchgate.net
Reaction Yield Prediction: ML models, such as those based on random forests, can be trained on datasets of similar reactions (e.g., Paal-Knorr or Hantzsch pyrrole syntheses) to predict the yield of a specific reaction under various conditions. researchgate.net For the synthesis of the target compound, an ML model could predict the optimal temperature, solvent, and catalyst to maximize yield, thereby reducing the need for extensive experimental optimization. researchgate.net
De Novo Compound Design: AI can be used to design novel derivatives of this compound with specific desired properties. By learning structure-activity relationships, generative models can propose new molecules that are predicted to have enhanced biological activity or improved material properties, while also considering synthetic accessibility.
Exploration of Novel Reactivity Patterns and Unconventional Functionalization Methods
The pyrrole ring is electron-rich and typically undergoes electrophilic substitution at the C2 and C5 positions. wikipedia.orgresearchgate.net A key challenge is the selective functionalization of the less reactive C4 position or direct C-H functionalization without the need for pre-functionalized starting materials.
Research Findings:
Metal-Catalyzed C-H Functionalization: Modern synthetic methods increasingly utilize transition metal catalysts (e.g., palladium, rhodium, copper) to directly activate and functionalize C-H bonds. researchgate.net This approach avoids lengthy synthetic sequences and improves atom economy. Future research on this compound could focus on developing regioselective C-H arylation, alkylation, or amination reactions directed by the existing substituents.
Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis and electrosynthesis offer green and powerful alternatives for generating reactive intermediates under mild conditions. researchgate.net These methods can enable novel transformations that are difficult to achieve with traditional thermal methods. For instance, a photoredox-catalyzed radical addition to the pyrrole ring could provide access to uniquely substituted derivatives. nih.gov
Non-conventional Reaction Conditions: The use of microwave irradiation, ball milling (mechanochemistry), or reactions in green solvents like water or ionic liquids represents a shift towards more sustainable synthetic practices. lucp.netresearchgate.net These non-conventional methods can accelerate reaction rates, improve yields, and reduce waste in the synthesis and functionalization of pyrrole derivatives. lucp.neteurekaselect.com
Development of Advanced In Situ Analytical Techniques for Reaction Monitoring
Optimizing the synthesis of this compound and its derivatives requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced in situ analytical techniques provide real-time data from within the reaction vessel, eliminating the need for offline sampling. mt.com
Research Findings:
Real-Time Spectroscopic Analysis: Techniques like in situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for continuous monitoring of the concentrations of reactants, intermediates, and products. spectroscopyonline.commt.comchemrxiv.org For a Paal-Knorr synthesis of the target compound, in situ FTIR could track the consumption of the 1,4-dicarbonyl precursor and the formation of the pyrrole ring in real time, enabling precise determination of the reaction endpoint. mt.com
Process Analytical Technology (PAT): The integration of these in situ tools is a cornerstone of Process Analytical Technology. By providing a continuous data stream, PAT enables a more robust understanding and control over the reaction. mt.com This leads to improved process safety, consistency, and efficiency, which is particularly crucial for scaling up the synthesis from the lab to industrial production.
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| In Situ FTIR (ReactIR) | Concentration of functional groups (e.g., C=O, N-H). | Widely applicable, robust probes available for harsh conditions. mt.com | Complex spectra can be difficult to deconvolute; not all species are IR-active. |
| In Situ Raman | Information on molecular vibrations, particularly for non-polar bonds. | Less interference from water/alcohols; good for monitoring crystallization. | Fluorescence from the sample can interfere with the signal. spectroscopyonline.com |
| In Situ NMR | Detailed structural information and quantification of all soluble species. | Highly specific and quantitative. chemrxiv.org | Lower sensitivity, requires specialized equipment, limited by reaction conditions (e.g., pressure, temperature). chemrxiv.org |
| In Situ TEM/EDS | Imaging and elemental distribution during reactions, especially for nanomaterials. oxinst.com | Provides spatial and chemical information at the nanoscale. oxinst.com | Primarily for heterogeneous or nanoparticle-involved reactions. |
Potential for Multipurpose Chemical Tool Development
The unique combination of a pyrrole core, a phenylethyl tail, and a hydroxymethyl handle makes this compound an attractive scaffold for developing multipurpose chemical tools for biological and materials science applications.
Chemical Probes and Bioconjugation: The C3-hydroxymethyl group serves as a convenient point for chemical modification. It can be oxidized to an aldehyde for bioconjugation reactions or converted into an ester or ether to attach fluorescent dyes, affinity tags, or other reporter groups. This would allow the molecule to be used as a chemical probe to study biological systems.
Pharmacophore Scaffolding: The pyrrole nucleus is a privileged scaffold in medicinal chemistry, found in numerous drugs. eurekaselect.comnih.gov The N-phenylethyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the pyrrole core can act as a hydrogen bond donor or acceptor. This scaffold could be elaborated to create libraries of compounds for screening against various biological targets, such as enzymes or receptors. nih.govnih.gov
Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Chemical Biology
The full potential of this compound and its derivatives can be realized through collaborative research that spans multiple scientific disciplines.
Materials Science: Pyrrole is the monomer for polypyrrole, a well-known conducting polymer. mdpi.com Derivatives of the target compound could be used to synthesize functionalized polypyrroles. The N-phenylethyl substituent could modulate the polymer's solubility, processability, and electronic properties, while the C3-methanol group could be used for post-polymerization modification or for anchoring the polymer to surfaces. mdpi.comresearchgate.net
Chemical Biology: Many natural and synthetic pyrrole-containing molecules exhibit significant biological activity, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net Interdisciplinary research could explore derivatives of this compound as potential therapeutic agents. For example, by modifying the substituents, researchers could optimize the molecule's binding affinity and selectivity for a specific biological target identified through computational and biological screening. nih.gov
Q & A
Q. What are the common synthetic routes for [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing the pyrrole ring. A general approach includes:
- Friedel-Crafts alkylation : Reacting pyrrole derivatives with 2-phenylethyl halides under Lewis acid catalysis (e.g., AlCl₃) to introduce the phenylethyl group .
- Hydroxymethylation : Using formaldehyde or paraformaldehyde under acidic or basic conditions to install the methanol moiety at the 3-position of the pyrrole ring. Reaction optimization may involve adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents to minimize by-products like over-alkylated species .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity product .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy :
- ¹H NMR : Distinct peaks for the pyrrole ring protons (δ 6.2–6.8 ppm), phenylethyl aromatic protons (δ 7.2–7.4 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm).
- ¹³C NMR : Carbons adjacent to nitrogen (δ 110–120 ppm) and the hydroxymethyl carbon (δ 60–65 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrrole methanol derivatives?
Discrepancies often arise from:
- Assay variability : Compare IC₅₀ values across cell lines (e.g., P19 embryonic stem cells vs. carcinoma models) and validate using standardized protocols (e.g., MTT assay vs. flow cytometry) .
- Purity thresholds : Impurities <95% (HPLC) can skew results. Use orthogonal purification (e.g., preparative HPLC after column chromatography) .
- Solubility effects : Activity in DMSO vs. aqueous buffers may differ due to aggregation. Include controls for solvent artifacts .
Q. How do structural modifications at the pyrrole 3-position impact tubulin polymerization inhibition?
Advanced studies involve:
- Substituent screening : Replace the hydroxymethyl group with acetyl (via oxidation) or amine (via reductive amination) to assess steric/electronic effects .
- Docking simulations : Model interactions with β-tubulin’s colchicine-binding site. Hydroxymethyl groups may form hydrogen bonds with Thr179 or Asn258 residues, while bulkier substituents (e.g., trimethoxyphenyl) enhance hydrophobic contacts .
- In vitro validation : Compare IC₅₀ values in microtubule disassembly assays (e.g., porcine brain tubulin, 37°C) .
Q. What analytical techniques are used to characterize metabolic products of this compound?
- LC-HRMS : Track phase I metabolites (oxidation at the hydroxymethyl group) and phase II conjugates (glucuronidation) using C18 columns and 0.1% formic acid gradients .
- Stable isotope labeling : Administer ¹³C-labeled compound to rats; detect urinary metabolites via isotopic mass shifts (e.g., m/z +4 for [¹³C₄] derivatives) .
- Derivatization : Treat metabolites with methoxyamine to stabilize reactive aldehydes for GC-MS analysis .
Methodological Challenges and Solutions
Q. How can researchers mitigate competing side reactions during hydroxymethylation?
- Kinetic control : Use low temperatures (0–5°C) and slow reagent addition to favor mono-hydroxymethylation over di-substitution .
- Protecting groups : Temporarily block the pyrrole nitrogen with tert-butoxycarbonyl (Boc) to direct reactivity to the 3-position .
- Catalyst screening : Test Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) to optimize regioselectivity .
Q. What computational tools aid in predicting the compound’s reactivity and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
